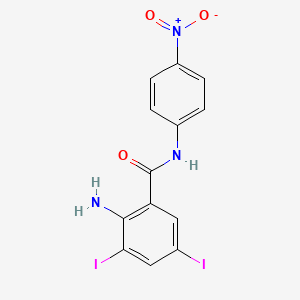
2-amino-3,5-diiodo-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3,5-diiodo-N-(4-nitrophenyl)benzamide is a complex organic compound with the molecular formula C13H9I2N3O3 This compound is characterized by the presence of two iodine atoms, an amino group, and a nitrophenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-diiodo-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 2-amino-3,5-diiodobenzoic acid, followed by the coupling with 4-nitroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3,5-diiodo-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-amino-3,5-diiodo-N-(4-aminophenyl)benzamide.
Oxidation: Formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
2-amino-3,5-diiodo-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-amino-3,5-diiodo-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of iodine atoms and the nitrophenyl group contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3,5-diiodobenzoic acid
- 2-amino-3,5-dinitro-N-(4-nitrophenyl)benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
2-amino-3,5-diiodo-N-(4-nitrophenyl)benzamide is unique due to the combination of iodine atoms and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique set of properties that make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H9I2N3O3 |
|---|---|
Peso molecular |
509.04 g/mol |
Nombre IUPAC |
2-amino-3,5-diiodo-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9I2N3O3/c14-7-5-10(12(16)11(15)6-7)13(19)17-8-1-3-9(4-2-8)18(20)21/h1-6H,16H2,(H,17,19) |
Clave InChI |
FOLZLWIRZUDNCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)benzonitrile](/img/structure/B12485774.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B12485780.png)
![Propyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12485789.png)
![7-(furan-2-yl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12485790.png)
![3-chloro-4-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485804.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B12485807.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12485818.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12485827.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yl)benzamide](/img/structure/B12485834.png)
![Methyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485835.png)
![1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485840.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12485844.png)
![2-[(2,6-dimethylphenoxy)acetyl]-N,N-diphenylhydrazinecarboxamide](/img/structure/B12485851.png)
![4-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetyl)benzoic acid](/img/structure/B12485858.png)
